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Compound of Interest

Compound Name:
N-(4-chlorophenyl)-1-

phenylethanimine

Cat. No.: B189278 Get Quote

Technical Guide: N-(1-phenylethylidene)(4-
chlorophenyl)amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(1-phenylethylidene)(4-

chlorophenyl)amine, including its nomenclature, proposed synthesis, and relevant

physicochemical data of its precursors. Due to the limited availability of data for this specific

imine in public databases, this guide focuses on a well-established synthetic route and the

properties of the starting materials.

Chemical Identification
While a specific CAS number for N-(4-chlorophenyl)-1-phenylethanimine has not been

identified in public chemical registries, the systematic IUPAC nomenclature provides a clear

structural identity.

Systematic IUPAC Name: N-(1-phenylethylidene)(4-chlorophenyl)amine

This nomenclature defines an imine functional group where the nitrogen is substituted with a 4-

chlorophenyl group, and the carbon is double-bonded to a carbon atom that is also bonded to a

phenyl group and a methyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b189278?utm_src=pdf-interest
https://www.benchchem.com/product/b189278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Data of Precursors
The synthesis of N-(1-phenylethylidene)(4-chlorophenyl)amine is most directly achieved

through the condensation of 1-phenylethanone and 4-chloroaniline. The properties of these

precursors are crucial for planning the synthesis.

Property
1-Phenylethanone
(Acetophenone)

4-Chloroaniline

CAS Number 98-86-2 106-47-8

Molecular Formula C₈H₈O C₆H₆ClN

Molecular Weight 120.15 g/mol 127.57 g/mol

Melting Point 19-20 °C 69-72 °C

Boiling Point 202 °C 232 °C

Density 1.03 g/cm³ 1.43 g/cm³

Proposed Synthesis Protocol
The following is a generalized, yet detailed, experimental protocol for the synthesis of N-(1-

phenylethylidene)(4-chlorophenyl)amine via imine condensation. This method is based on

standard organic chemistry practices for the formation of Schiff bases from ketones and

anilines.

Reaction:

1-phenylethanone + 4-chloroaniline → N-(1-phenylethylidene)(4-chlorophenyl)amine + H₂O

Materials:

1-phenylethanone (acetophenone)

4-chloroaniline

Toluene (or another suitable azeotroping solvent like benzene or xylene)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


p-Toluenesulfonic acid (catalytic amount)

Anhydrous magnesium sulfate or sodium sulfate

Dean-Stark apparatus

Reflux condenser

Heating mantle

Round-bottom flask

Separatory funnel

Rotary evaporator

Procedure:

Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux

condenser, combine equimolar amounts of 1-phenylethanone and 4-chloroaniline.

Solvent and Catalyst Addition: Add a sufficient volume of toluene to dissolve the reactants

and facilitate azeotropic removal of water. Add a catalytic amount of p-toluenesulfonic acid

(approximately 0.1-0.5 mol%).

Reaction Execution: Heat the mixture to reflux using a heating mantle. The water formed

during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

Continue the reflux until no more water is collected, indicating the completion of the reaction.

Work-up:

Allow the reaction mixture to cool to room temperature.

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid

catalyst, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.

Product Isolation: Remove the toluene under reduced pressure using a rotary evaporator to

yield the crude N-(1-phenylethylidene)(4-chlorophenyl)amine.

Purification (Optional): The crude product can be further purified by recrystallization or

column chromatography if necessary.

Logical Workflow and Diagrams
The synthesis of N-(1-phenylethylidene)(4-chlorophenyl)amine follows a logical progression

from starting materials to the final product.

Starting Materials

Reaction Process

Work-up & Isolation

Final Product

1-Phenylethanone

Condensation Reaction
(Toluene, p-TSA, Reflux)

4-Chloroaniline

Aqueous Wash & Drying

Solvent Removal

N-(1-phenylethylidene)(4-chlorophenyl)amine
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Caption: Synthetic workflow for N-(1-phenylethylidene)(4-chlorophenyl)amine.

The chemical reaction can be visualized as the formation of an imine bond with the elimination

of water.

C₆H₅(C=O)CH₃

C₆H₅(CH₃)C=NC₆H₄Cl

+ ClC₆H₄NH₂

ClC₆H₄NH₂

H₂O

+ H₂O

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of the target imine.

To cite this document: BenchChem. [N-(4-chlorophenyl)-1-phenylethanimine CAS number
and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189278#n-4-chlorophenyl-1-phenylethanimine-cas-
number-and-iupac-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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